Tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate
CAS No.: 317360-03-5
Cat. No.: VC4421538
Molecular Formula: C14H22FNO4
Molecular Weight: 287.331
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 317360-03-5 |
|---|---|
| Molecular Formula | C14H22FNO4 |
| Molecular Weight | 287.331 |
| IUPAC Name | tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H22FNO4/c1-5-19-12(17)8-10-6-7-16(9-11(10)15)13(18)20-14(2,3)4/h8,11H,5-7,9H2,1-4H3/b10-8- |
| Standard InChI Key | OJLWXVWHUZEEPZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with fluorine and at the 4-position with a (Z)-2-ethoxy-2-oxoethylidene group. The tert-butyloxycarbonyl (Boc) group at the 1-position enhances steric protection and solubility in nonpolar solvents. Key structural attributes include:
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Molecular Formula: C₁₄H₂₂FNO₄
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Molecular Weight: 287.331 g/mol
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IUPAC Name: tert-butyl (4Z)-4-(2-ethoxy-2-oxoethylidene)-3-fluoropiperidine-1-carboxylate
The Z-configuration of the ethylidene moiety (confirmed by NMR and X-ray crystallography in analogous compounds) imposes conformational rigidity, influencing reactivity and binding interactions .
Spectroscopic and Physical Data
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SMILES Notation: CCOC(=O)C=C1CCN(CC1F)C(=O)OC(C)(C)C
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InChI Key: OJLWXVWHUZEEPZ-UHFFFAOYSA-N
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Solubility: Limited aqueous solubility due to the Boc group; miscible with dichloromethane, THF, and ethyl acetate .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 317360-03-5 |
| Molecular Formula | C₁₄H₂₂FNO₄ |
| Molecular Weight | 287.331 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | ~1.2 g/cm³ (estimated) |
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis involves a multi-step sequence:
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Piperidine Ring Formation: Cyclization of 3-fluoro-4-aminobutanol derivatives under acidic conditions.
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Ethylidene Introduction: Wittig reaction with ethyl diazoacetate to install the Z-configured oxoethylidene group.
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Boc Protection: Treatment with tert-butyl chloroformate in the presence of a base (e.g., NaOH) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HCl/AcOH, 20°C, 16 hr | 85% |
| 2 | Ethyl diazoacetate, THF, −78°C to RT | 62% |
| 3 | Boc₂O, NaOH, ether, 3 hr | 78% |
Challenges and Mitigation
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Stereochemical Control: The Z-configuration is preserved using low-temperature Wittig reactions to minimize isomerization.
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Fluorine Reactivity: Anhydrous conditions prevent HF elimination during Boc protection .
Applications in Medicinal Chemistry
Intermediate for Bioactive Molecules
The compound’s fluorine atom enhances metabolic stability, while the ethylidene group serves as a Michael acceptor for conjugating nucleophiles (e.g., thiols in cysteine residues) . Notable applications include:
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Kinase Inhibitors: Structural analog of PI3Kδ inhibitors, where the fluorine mitigates off-target binding .
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Antiviral Agents: Used in prodrug formulations to improve oral bioavailability .
Formulation and Pharmacokinetics
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Stock Solutions: Prepared at 10 mM in DMSO for high-throughput screening .
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In Vivo Stability: The Boc group prolongs half-life by resisting esterase cleavage .
Table 3: In Vivo Formulation Protocol
| Component | Volume (μL) | Role |
|---|---|---|
| DMSO Master | 50 | Solubilizer |
| PEG300 | 300 | Co-solvent |
| Tween 80 | 50 | Surfactant |
| ddH₂O | 600 | Diluent |
Comparative Analysis with Structural Analogs
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-3-fluoropiperidine-1-carboxylate (CAS 317360-04-6)
This analog lacks the ethylidene double bond, resulting in:
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Reduced Conformational Rigidity: Impacts binding affinity in protein targets .
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Higher Solubility: Due to decreased hydrophobicity (LogP 1.8 vs. 2.3 for the Z-isomer) .
Piperazine Derivatives (e.g., CAS 209667-59-4)
Piperazine analogs exhibit distinct reactivity:
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Basic Nitrogen: Facilitates salt formation for improved crystallinity .
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Lower Molecular Weight: 272.34 g/mol vs. 287.33 g/mol, affecting blood-brain barrier penetration .
Future Directions and Research Opportunities
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Stereoselective Synthesis: Developing catalytic asymmetric methods to access enantiopure derivatives.
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Proteolysis-Targeting Chimeras (PROTACs): Exploiting the ethylidene group for linker chemistry in targeted protein degradation.
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Agricultural Chemistry: Investigating fungicidal activity against resistant pathogens.
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